REACTION_SMILES
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[CH2:1]([CH:2]=[CH2:3])[O:4][c:5]1[cH:6][cH:7][c:8]([C:9](=[O:10])[Cl:11])[cH:12][cH:13]1.[O:22]1[CH2:23][CH2:24][CH2:25][CH2:26]1.[OH:14][c:15]1[cH:16][cH:17][c:18]([OH:19])[cH:20][cH:21]1>>[CH2:1]([CH:2]=[CH2:3])[O:4][c:5]1[cH:6][cH:7][c:8]([C:9](=[O:10])[O:19][c:18]2[cH:17][cH:16][c:15]([OH:14])[cH:21][cH:20]2)[cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCOc1ccc(C(=O)Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(O)cc1
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Name
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Type
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product
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Smiles
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C=CCOc1ccc(C(=O)Oc2ccc(O)cc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |